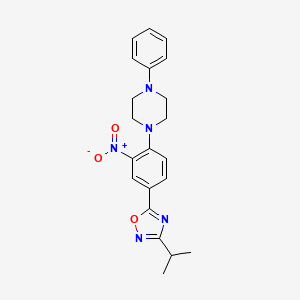
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methoxy-N-(o-tolyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methoxy-N-(o-tolyl)benzamide, also known as HM-3, is a chemical compound that has been extensively studied for its potential use in scientific research. HM-3 has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.
Wirkmechanismus
The mechanism of action of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methoxy-N-(o-tolyl)benzamide is not well-understood, but it is believed to involve the formation of a complex with DNA. This complex may interfere with DNA replication and repair processes, leading to cell death. N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methoxy-N-(o-tolyl)benzamide has also been shown to induce the production of reactive oxygen species, which can activate various signaling pathways in cells.
Biochemical and Physiological Effects
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methoxy-N-(o-tolyl)benzamide has been found to have a wide range of biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of angiogenesis, and the modulation of immune responses. N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methoxy-N-(o-tolyl)benzamide has also been shown to have antioxidant properties, which may make it useful in the treatment of oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methoxy-N-(o-tolyl)benzamide in lab experiments include its relatively simple synthesis process, its fluorescent properties, and its wide range of potential applications. However, there are also some limitations to using N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methoxy-N-(o-tolyl)benzamide, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are many potential future directions for research on N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methoxy-N-(o-tolyl)benzamide, including:
1. Further studies to elucidate the mechanism of action of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methoxy-N-(o-tolyl)benzamide and its potential therapeutic applications.
2. Development of new N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methoxy-N-(o-tolyl)benzamide derivatives with enhanced properties and reduced toxicity.
3. Studies to investigate the potential use of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methoxy-N-(o-tolyl)benzamide as a diagnostic tool for various diseases.
4. Investigation of the potential use of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methoxy-N-(o-tolyl)benzamide in combination with other therapeutic agents to enhance their efficacy.
5. Exploration of the potential use of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methoxy-N-(o-tolyl)benzamide in the treatment of neurodegenerative diseases.
Conclusion
In conclusion, N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methoxy-N-(o-tolyl)benzamide (N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methoxy-N-(o-tolyl)benzamide) is a valuable tool for scientific research, with a wide range of potential applications. While there are some limitations to its use, N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methoxy-N-(o-tolyl)benzamide has the potential to be a valuable tool for researchers in various fields. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Synthesemethoden
The synthesis of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methoxy-N-(o-tolyl)benzamide involves the reaction of 2-hydroxy-6-methylquinoline with o-toluidine and benzoyl chloride. The resulting compound is then treated with sodium methoxide to form N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methoxy-N-(o-tolyl)benzamide. The synthesis process is relatively straightforward and has been well-documented in the literature.
Wissenschaftliche Forschungsanwendungen
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methoxy-N-(o-tolyl)benzamide has been used in a variety of scientific research applications, including as a fluorescent probe for detecting DNA damage, as a tool for studying the role of reactive oxygen species in cellular signaling pathways, and as a potential therapeutic agent for various diseases.
Eigenschaften
IUPAC Name |
2-methoxy-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(2-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O3/c1-17-12-13-22-19(14-17)15-20(25(29)27-22)16-28(23-10-6-4-8-18(23)2)26(30)21-9-5-7-11-24(21)31-3/h4-15H,16H2,1-3H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMOIPMZNXXYINP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C(=C2)CN(C3=CC=CC=C3C)C(=O)C4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-N-[(6-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]-N-(2-methylphenyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(4-fluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7693610.png)










![4-ethoxy-N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7693685.png)
